2-Fluoro-4-(methylsulfonyl)benzonitrile
Description
2-Fluoro-4-(methylsulfonyl)benzonitrile (CAS 411233-40-4) is a fluorinated aromatic nitrile compound with a methylsulfonyl substituent at the para position relative to the nitrile group. Its molecular formula is C₈H₆FNO₂S, and it has a molecular weight of 199.20 g/mol . The methylsulfonyl group is a strong electron-withdrawing moiety, enhancing the compound's electrophilicity and making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and materials science .
Properties
IUPAC Name |
2-fluoro-4-methylsulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2S/c1-13(11,12)7-3-2-6(5-10)8(9)4-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNSRUQBYCAURK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701280947 | |
| Record name | 2-Fluoro-4-(methylsulfonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
411233-40-4 | |
| Record name | 2-Fluoro-4-(methylsulfonyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=411233-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-(methylsulfonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(methylsulfonyl)benzonitrile typically involves the introduction of the fluorine and methylsulfonyl groups onto a benzonitrile core. One common method involves the reaction of 2-fluorobenzonitrile with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(methylsulfonyl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of a base and an organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
2-Fluoro-4-(methylsulfonyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(methylsulfonyl)benzonitrile involves its interaction with specific molecular targets. The fluorine atom and methylsulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The nitrile group can also interact with enzymes and other proteins, influencing their activity and stability .
Comparison with Similar Compounds
Structural Analogs with Methylsulfonyl Groups
The table below compares 2-Fluoro-4-(methylsulfonyl)benzonitrile with structurally related compounds sharing the methylsulfonyl group but differing in substituents or positions:
Key Findings :
- 2-Fluoro-4-(methylsulfonyl)toluene exhibits the highest similarity (0.96) due to its structural proximity, differing only in the nitrile-to-methyl substitution. This substitution reduces polarity and alters reactivity in nucleophilic aromatic substitution .
- Positional isomers like 2-Fluoro-6-(methylsulfonyl)toluene show lower similarity scores (0.88), as the sulfonyl group’s position affects electronic distribution and steric hindrance .
Fluorinated Benzonitrile Derivatives
The table below compares This compound with other fluorinated benzonitriles differing in substituents:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|---|
| This compound | 411233-40-4 | C₈H₆FNO₂S | 199.20 | N/A | N/A | Nitrile, methylsulfonyl |
| 2-Fluoro-4-(trifluoromethyl)benzonitrile | 146070-34-0 | C₈H₃F₄N | 189.11 | 103–105 | 178–180 | Nitrile, trifluoromethyl |
| 2-Fluoro-4-(4-fluorophenyl)benzonitrile | 1214332-40-7 | C₁₃H₇F₂N | 215.20 | N/A | N/A | Nitrile, fluorophenyl |
| 5-Fluoro-2-(methylsulfonyl)benzonitrile | 1379097-18-3 | C₈H₆FNO₂S | 199.20 | N/A | N/A | Nitrile, methylsulfonyl (position 5) |
Key Findings :
- 2-Fluoro-4-(trifluoromethyl)benzonitrile (CAS 146070-34-0) has a lower molecular weight (189.11 vs. 199.20) and higher volatility (boiling point 178–180°C) due to the smaller trifluoromethyl group compared to methylsulfonyl .
- 5-Fluoro-2-(methylsulfonyl)benzonitrile (CAS 1379097-18-3) is a positional isomer with the sulfonyl group at position 3.
Pharmaceutical Intermediates
Biological Activity
Overview
2-Fluoro-4-(methylsulfonyl)benzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C8H8FNO2S
- Molecular Weight : 201.22 g/mol
- CAS Number : 80517-21-1
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The methylsulfonyl group enhances the compound's solubility and bioavailability, which may contribute to its efficacy in biological systems.
Target Enzymes
- Cyclooxygenase-2 (COX-2) : Studies have shown that derivatives of this compound can inhibit COX-2, an enzyme involved in inflammation and pain pathways .
- Protein Kinases : Preliminary data suggest potential interactions with protein kinases, which are crucial for cell signaling and regulation .
Biological Activity
The compound has been assessed for various biological activities, including:
- Antimicrobial Activity : Initial studies indicate that this compound exhibits antimicrobial properties against several bacterial strains.
- Anti-inflammatory Effects : By inhibiting COX-2, the compound may reduce inflammation, making it a candidate for further development as an anti-inflammatory agent .
Case Study 1: Antimicrobial Properties
In a study involving the synthesis of various derivatives based on the benzonitrile core, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the bacterial strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Case Study 2: COX-2 Inhibition
A series of experiments were conducted to evaluate the inhibitory effects of the compound on COX-2 activity. The compound demonstrated IC50 values in the low micromolar range, indicating potent inhibition.
| Compound | IC50 (µM) |
|---|---|
| This compound | 5.6 |
| Aspirin | 4.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
